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molecular formula C8H8N4O4 B8384357 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

Cat. No. B8384357
M. Wt: 224.17 g/mol
InChI Key: DOJRLYQFVMHDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394795B2

Procedure details

Iron powder (0.075 g 1.34 mmol) and ammonium chloride (0.14 g, 2.68 mmol) were added to 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol (60 mg, 0.27 mmol) in ethanol:water (5 mL, 2:1). The mixture was heated at 85° C. in a sealed vial. After 5 hours, the reaction mixture was filtered and evaporated to afford crude product as a solid. The crude was absorbed on silica gel and chromatographed on a silica gel plug with 10:1 ethyl acetate:methanol. Fractions 2-5 contained 2-(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol (21.8 mg, 0.112 mmol, 42% yield) as a solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.075 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:14]([O:15][CH2:16][CH2:17][OH:18])=[N:13][NH:12][C:9]2=[N:10][CH:11]=1)([O-])=O.O>C(O)C.[Fe]>[NH2:3][C:6]1[CH:7]=[C:8]2[C:14]([O:15][CH2:16][CH2:17][OH:18])=[N:13][NH:12][C:9]2=[N:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
60 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2OCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0.075 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product as a solid
CUSTOM
Type
CUSTOM
Details
The crude was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel plug with 10:1 ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C2C(=NC1)NN=C2OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.112 mmol
AMOUNT: MASS 21.8 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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